1-(1,3-Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
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Overview
Description
1-(1,3-Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is a chemical compound with the molecular formula C10H11NO2S and a molecular weight of 209.27 g/mol . This compound features a bicyclic hexane ring fused with a thiazole ring, making it structurally unique and interesting for various scientific applications.
Preparation Methods
The synthesis of 1-(1,3-Thiazol-4-yl)bicyclo[211]hexane-5-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
1-(1,3-Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions applied.
Scientific Research Applications
1-(1,3-Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can engage in hydrogen bonding and π-π interactions, while the bicyclic hexane structure provides rigidity and stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Compared to other similar compounds, 1-(1,3-Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid stands out due to its unique bicyclic structure fused with a thiazole ring. Similar compounds include:
- 1-(1,3-Thiazol-4-yl)cyclohexane-5-carboxylic acid
- 1-(1,3-Thiazol-4-yl)bicyclo[2.2.1]heptane-5-carboxylic acid
These compounds share the thiazole ring but differ in the bicyclic structures, leading to variations in their chemical and biological properties .
Properties
IUPAC Name |
1-(1,3-thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c12-9(13)8-6-1-2-10(8,3-6)7-4-14-5-11-7/h4-6,8H,1-3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJRFGJNASFIBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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